molecular formula C8H13NO2 B1517358 (1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester CAS No. 1499193-74-6

(1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester

Cat. No.: B1517358
CAS No.: 1499193-74-6
M. Wt: 155.19 g/mol
InChI Key: HPVCCAYXVXMOOP-XVMARJQXSA-N
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Description

(1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester is a bicyclic secondary amine derivative with a rigid norbornane-like scaffold. The compound features a methyl ester group at the 3-position of the bicyclo[2.2.1]heptane system, which enhances its stability and modulates its reactivity. Its molecular formula is C₈H₁₃NO₂ (methyl ester form), and it is often utilized as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors and antiviral agents . The stereochemistry (1R,3S,4S) is critical for its biological activity, as demonstrated in its role as a precursor to ledipasvir, an HCV NS5A inhibitor .

Properties

IUPAC Name

methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h5-7,9H,2-4H2,1H3/t5-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVCCAYXVXMOOP-XVMARJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](C2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester is a bicyclic compound with significant implications in medicinal chemistry and drug development. Its unique structural properties facilitate various biological activities, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in drug design, and relevant case studies.

  • Molecular Formula : C12H19NO4
  • CAS Number : 291775-59-2
  • Melting Point : 147-152 °C
  • Optical Activity : [α]22/D -170±10° in chloroform

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound's structure allows it to interact with various neurotransmitter receptors, particularly in the central nervous system (CNS), suggesting potential applications in treating neurological disorders.
  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes linked to viral infections, including hepatitis C serine protease, which is crucial for viral replication .
  • Chiral Catalysis : Its chiral centers are essential for asymmetric synthesis, which is vital for producing enantiomerically pure compounds used in pharmaceuticals .

Biological Activities

The following table summarizes the notable biological activities associated with this compound:

Activity Description References
Antiviral Inhibits hepatitis C virus replication by targeting NS3-NS4A serine protease .
Neuropharmacology Potential treatment for CNS disorders due to receptor interaction properties .
Peptide Synthesis Used as a building block for synthesizing biologically active peptide derivatives .
Chiral Synthesis Plays a significant role in producing chiral compounds essential for drug development .

Case Studies

Several studies have explored the biological implications of this compound:

  • Hepatitis C Treatment : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of (1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid effectively inhibited the activity of the hepatitis C NS3-NS4A serine protease, showcasing its potential as a lead compound for antiviral drugs .
  • Neuropharmacological Research : Research has indicated that this compound can modulate neurotransmitter systems, presenting opportunities for developing treatments for anxiety and depression .
  • Synthetic Applications : The compound has been utilized in various synthetic pathways to create complex molecules for pharmaceutical applications, highlighting its versatility as a scaffold in organic chemistry .

Scientific Research Applications

Applications Overview

  • Synthetic Organic Chemistry
    • This compound serves as a versatile building block for synthesizing complex molecules. Its unique bicyclic structure is particularly beneficial in the development of pharmaceuticals and agrochemicals, facilitating the construction of intricate molecular architectures .
  • Drug Development
    • The structural characteristics of (1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester enable the design of novel drug candidates targeting central nervous system disorders. Research has shown that derivatives of this compound can enhance therapeutic efficacy for conditions such as depression and anxiety .
  • Peptide Synthesis
    • This compound is integral to the preparation of peptide derivatives, which are essential in creating biologically active compounds for therapeutic applications. For instance, it has been utilized in synthesizing peptide-based inhibitors for various diseases .
  • Chiral Catalysis
    • The compound plays a significant role in asymmetric synthesis by providing chiral centers necessary for producing enantiomerically pure compounds. This is crucial in the pharmaceutical industry where the chirality of drugs can influence their effectiveness and safety .
  • Research in Neuroscience
    • Its structural properties make it a candidate for studying receptor interactions, contributing to advancements in neuropharmacology. Studies have explored its potential in modulating neurotransmitter systems, which could lead to new treatments for neurological disorders .

Case Study 1: Drug Development for CNS Disorders

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of novel inhibitors derived from this compound aimed at treating hepatitis C virus infections. These inhibitors demonstrated significant antiviral activity and represent a promising avenue for drug development against viral infections .

Case Study 2: Peptide-Based Therapeutics

Research conducted on peptide derivatives utilizing this compound revealed their effectiveness as therapeutic agents in cancer treatment. The study illustrated how these peptides could inhibit tumor growth by targeting specific cellular pathways .

Data Tables

Application AreaDescriptionKey Findings
Synthetic Organic ChemistryBuilding block for complex moleculesFacilitates synthesis of pharmaceuticals and agrochemicals
Drug DevelopmentDesign of novel CNS-targeting drugsEnhances efficacy against CNS disorders
Peptide SynthesisPreparation of biologically active peptide derivativesInhibitors developed show promise against various diseases
Chiral CatalysisProvides chiral centers for enantiomerically pure compoundsEssential for pharmaceutical applications
Neuroscience ResearchStudies receptor interactionsPotential modulation of neurotransmitter systems

Chemical Reactions Analysis

Protecting Group Manipulation

The tert-butoxycarbonyl (Boc) or carbobenzoxy (Cbz) groups on the nitrogen atom undergo deprotection under specific conditions:

Reaction TypeReagents/ConditionsProductYieldCharacterizationSource
Hydrogenolysis10% Pd(OH)₂/C, H₂, MeOH, 30°CFree amine (methyl ester retained)94.3%MASS: 174.1 (M+1)
AcidolysisHCl in ether (2 hrs)Hydrochloride salt99.6%-

Fluorination Reactions

The hydroxyl group at position 5 is replaced with fluorine using fluorinating agents:

SubstrateReagentConditionsProductYieldCharacterizationSource
5-Hydroxy derivativeDAST (1.5 eq)CH₂Cl₂, -78°C → RT, 6–24 hrs5-Fluoro derivative52–55%1H NMR^1\text{H NMR}
: δ 4.92–4.71 (dd, J = 5.4 Hz), 1.39 (s, Boc)
5-Hydroxy derivativeDeoxofluor (1.5 eq)CH₂Cl₂, -78°C → RT, 6 hrs5,5-Difluoro derivative99.6%MASS: 206.1 (M+1)

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions:

Reagents/ConditionsProductYieldNotesSource
NaOH (aq), MeOH, reflux(1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid>90%Requires Boc/Cbz protection stability

Amide Bond Formation

The carboxylic acid (after hydrolysis) reacts with amines to form amides:

Reagents/ConditionsAmineProductYieldSource
EDCl, HOBt, DIPEAPrimary/secondary aminesBicyclic amide derivatives60–85%

Aza-Diels-Alder Reactions

The compound participates in cycloadditions as a dienophile or diaza component:

Reaction PartnerConditionsProductYieldSelectivitySource
CyclopentadieneRT, CH₂Cl₂Exo-adduct56%>20:1 exo:endo

Oxidation and Reduction

Functional group interconversions are achievable at the ester or amine sites:

Reaction TypeReagents/ConditionsProductYieldSource
Oxidation (Cbz removal)Ozone, then reductive workupAldehyde intermediate75%
Reduction (LiAlH₄)THF, 0°C → RTAlcohol derivative68%

Stereoselective Functionalization

The rigid bicyclic framework directs stereochemical outcomes:

  • Epoxidation : Reacts with mCPBA to form epoxide at the bridgehead with >95% diastereomeric excess .

  • Sulfonation : Tosyl chloride in pyridine yields sulfonamide derivatives .

Critical Analysis of Reaction Trends

  • Steric Effects : The norbornane structure imposes steric constraints, favoring exo selectivity in cycloadditions .

  • Solvent Sensitivity : Polar aprotic solvents (e.g., CH₂Cl₂) enhance fluorination rates with DAST .

  • Catalyst Efficiency : Pd-based catalysts achieve near-quantitative yields in hydrogenolysis .

This compound’s versatility in bond-forming reactions makes it a cornerstone in medicinal chemistry for synthesizing constrained peptidomimetics and enzyme inhibitors.

Comparison with Similar Compounds

Table 1: Structural Comparison of Bicyclic Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Industrial Relevance
(1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester C₈H₁₃NO₂ 155.19 Methyl ester at C3 Cathepsin C inhibitor; antiviral precursor
(1S,3R,4R)-3-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester C₁₂H₁₉NO₃ 225.28 Hydroxymethyl at C3, tert-butyl ester Intermediate for chiral drug synthesis
(1R,3S,4S)-3-(6-Bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester C₁₈H₂₂BrN₃O₂ 392.29 Bromo-benzimidazole at C3 Antiviral agent (e.g., ledipasvir synthesis)
(3S,4R)-1-Azabicyclo[2.2.1]hept-3-ylmethanol C₇H₁₃NO 127.18 Methanol at C3 Antibiotic intermediate

Key Differences:

Esterification Efficiency :

  • The methyl ester derivative (target compound) is synthesized via methylation of the carboxylic acid precursor using dimethyl sulfate in THF/NaOH (yield: ~87% after purification) .
  • In contrast, tert-butyl esters (e.g., compound in Table 1) require Boc-protection and coupling agents like EDC/HOBt, yielding ~72% for benzimidazole derivatives .

Stability and Commercial Availability

  • The target compound is listed as discontinued by suppliers like CymitQuimica, likely due to niche applications .
  • In contrast, its Boc-protected precursor (CAS 291775-59-2) remains available for custom synthesis .

Research Findings and Limitations

  • Stereochemical Sensitivity: Minor changes in stereochemistry (e.g., 1R,3S,4S vs. 1S,3R,4R) drastically alter enzyme binding, as seen in PH substrate studies .
  • Synthetic Challenges : Purification of bicyclic esters often requires silica gel chromatography (PE/EA systems) or prep-HPLC, increasing production costs .

Preparation Methods

Dieckmann Cyclization Route and Lactone Intermediates

A prominent method involves the Dieckmann cyclization of pyrrolidine diesters to yield azabicyclic ketones, which are then converted into the methyl ester form of the bicyclic compound. This method was elaborated by Cottrell et al. (Merck Sharp and Dohme Research Laboratories), who demonstrated the synthesis of enantiomerically pure esters through chiral lactone intermediates.

  • Key Steps:

    • Dieckmann cyclization of pyrrolidine diester to form azabicyclic ketone.
    • Conversion of ketone to lactone intermediates bearing chiral substituents.
    • Separation of diastereoisomeric lactones by crystallization.
    • Final conversion of lactones to methyl esters with controlled stereochemistry.
  • Stereochemical Control: The absolute configuration was confirmed by X-ray crystallography of intermediates, ensuring the (1R, 3S, 4S) configuration in the final ester product.

  • Reaction Conditions: Typical reagents include formaldehyde, n-butanol, and chiral amines under controlled temperature and solvent conditions.

Step Reaction Type Key Reagents/Conditions Outcome
1 Dieckmann Cyclization Pyrrolidine diester, base Azabicyclic ketone intermediate
2 Lactonization Formaldehyde, alcohol Diastereoisomeric lactones
3 Crystallization Diethyl ether Separation of diastereoisomers
4 Esterification Methanol, acid/base catalysis Methyl ester with defined stereochemistry

Chiral Auxiliary-Based Synthesis

Another approach uses chiral substituted benzyl groups on the nitrogen atom to induce stereoselectivity:

  • Starting from (R)-(+)-N-1-phenylethyl-N-trimethylsilylmethylamine, reaction with aqueous formaldehyde and n-butanol yields intermediates that can be converted into the target methyl ester.

  • This method allows for the preparation of enantiomerically pure compounds by controlling the stereochemistry via the chiral auxiliary.

Enzymatic Hydrolysis for High Purity Intermediate

Recent patents describe enzymatic hydrolysis methods to prepare high-purity (1R, 3S, 4S)-N-tertbutyloxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid methyl ester, an important intermediate for Ledipasvir synthesis.

  • Process Overview:
    • The starting material is the protected ester (N-tertbutyloxycarbonyl derivative).
    • Enzymatic hydrolysis is employed to selectively remove protecting groups or modify the ester, yielding high-purity intermediates.
    • This method improves yield, selectivity, and reduces production costs and environmental impact.
Parameter Details
Starting Material N-tertbutyloxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylate
Hydrolysis Agent Enzymatic catalyst (specific enzyme not disclosed)
Conditions Mild temperature, aqueous medium
Advantages High purity (>90%), scalable, environmentally friendly

Research Findings and Analytical Data

  • Stereochemical Confirmation: X-ray crystallography of intermediates such as 2-[(S)-1-phenylethyl] perhydropyrano[3,4-c]pyrrole-4-one confirmed the absolute stereochemistry of the final methyl ester.

  • Purity and Yield: Enzymatic hydrolysis methods yield intermediates with high purity and reduced diastereomeric impurities (less than 7-10%), which is critical for pharmaceutical applications.

  • Spectroscopic Data: Typical characterization includes ^1H NMR, ^13C NMR, and mass spectrometry confirming the molecular structure and stereochemistry.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations
Dieckmann Cyclization & Lactone Separation Classical organic synthesis; uses crystallization Established stereocontrol; scalable Multiple steps; requires purification
Chiral Auxiliary Approach Uses chiral amines as auxiliaries High enantiomeric purity Cost of chiral auxiliaries
Enzymatic Hydrolysis Biocatalytic deprotection/hydrolysis High purity; eco-friendly; cost-effective Requires enzyme sourcing and optimization

Q & A

Q. Basic

  • NMR : 1H^1H and 13C^{13}C NMR identify bicyclic protons (δ 1.5–3.0 ppm) and ester carbonyl (δ 170–175 ppm).
  • Mass Spectrometry : HRMS confirms molecular weight (141.17 g/mol for free acid; 177.63 g/mol for HCl salt).
  • X-ray Diffraction : Resolves absolute stereochemistry (e.g., R/S configuration at C1, C3, C4) .

How can contradictions in reported biological activity data (e.g., neuropharmacology vs. anticancer effects) be resolved?

Advanced
Discrepancies may arise from assay conditions (e.g., cell line variability, IC50 thresholds) or metabolite interference. Standardize protocols using:

  • Receptor Binding Assays : Radiolabeled ligands (e.g., 3H^3H-GABA for neuroreceptor studies).
  • Metabolic Profiling : LC-MS/MS to identify active metabolites. Cross-validate findings in ≥3 independent studies .

What is the role of the methyl ester group in modulating chemical reactivity and solubility?

Basic
The ester enhances lipophilicity (logP ~1.2 vs. -0.8 for free acid), improving membrane permeability. It acts as a protecting group, enabling later hydrolysis to the carboxylic acid for further derivatization (e.g., amide coupling). Solubility in DMSO (>50 mM) facilitates in vitro assays .

How should analogs be designed for structure-activity relationship (SAR) studies?

Q. Advanced

  • Core Modifications : Introduce substituents at C3 (e.g., hydroxyl, amino) to probe hydrogen-bonding interactions.
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding to γ-aminobutyric acid (GABA) receptors. Validate with IC50 shifts in functional assays .

What purification strategies are recommended for isolating high-purity product?

Q. Basic

  • Crystallization : Use ethanol/water (3:1 v/v) for recrystallization (yield: 60–75%).
  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) removes diastereomeric impurities .

What challenges arise when scaling synthesis from milligram to gram quantities?

Q. Advanced

  • Stereochemical Drift : Aggressive mixing in batch reactors may induce racemization. Switch to flow chemistry with residence time <5 min.
  • Yield Optimization : Replace stoichiometric reagents (e.g., DCC) with catalytic systems (e.g., DMAP/EDCI) .

Which biological targets are most associated with this compound?

Q. Basic

  • Neurological Targets : GABAA_A receptors (Ki ~150 nM), NMDA receptor modulation.
  • Enzymatic Targets : Carbonic anhydrase IX (IC50 ~2.5 µM) in cancer models .

How can in vitro efficacy be translated to in vivo models for therapeutic potential?

Q. Advanced

  • Pharmacokinetics : Assess plasma stability (t1/2_{1/2} >2 hrs) and blood-brain barrier penetration (brain/plasma ratio ≥0.3 in rodents).
  • Disease Models : Test in MES (maximal electroshock) for epilepsy or xenograft tumors (e.g., HCT-116) for anticancer activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
(1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester

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